Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

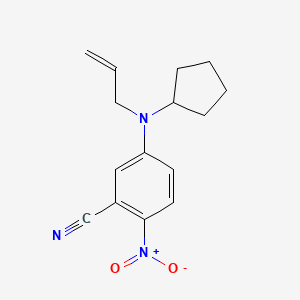

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- is a complex organic compound with a unique structure that includes a benzonitrile core substituted with a cyclopentyl-2-propenylamino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- typically involves multiple steps. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the introduction of the cyclopentyl-2-propenylamino group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile core.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopentyl-2-propenylamino group can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a nitro group.

Cyclopentane, 2-propenyl-: Lacks the benzonitrile and nitro groups, making it less complex.

Uniqueness

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- is unique due to the presence of both the nitro and cyclopentyl-2-propenylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications and research studies.

Biological Activity

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- (CAS Number: 1022543-36-7) is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by research findings and case studies.

- Molecular Formula : C15H17N3O2

- Molecular Weight : 273.31 g/mol

- Structure : The compound features a benzonitrile core with a nitro group and a cyclopentyl-2-propenylamino side chain, which contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of nitro-substituted compounds, including those similar to Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-. The following table summarizes the findings from various studies:

| Compound | Cell Line Tested | IC50 (µM) | Assay Type | Notes |

|---|---|---|---|---|

| Compound 5 | A549 (Lung Cancer) | 6.26 ± 0.33 | 2D Assay | High activity |

| Compound 5 | HCC827 (Lung Cancer) | 20.46 ± 8.63 | 3D Assay | Moderate activity |

| Compound 6 | NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | 2D Assay | High activity |

| Compound 6 | NCI-H358 (Lung Cancer) | 16.00 ± 9.38 | 3D Assay | Medium activity |

These results indicate that compounds with a nitro group can exhibit significant cytotoxicity against various cancer cell lines, particularly in two-dimensional assays compared to three-dimensional cultures .

The mechanism by which nitro compounds exert their antitumor effects often involves the reduction of the nitro group to generate reactive intermediates that bind to DNA, leading to cellular damage and apoptosis. This mode of action is critical for the development of novel anticancer therapies that target hypoxic tumor environments .

Antimicrobial Activity

Nitro-containing compounds have also been recognized for their antimicrobial properties. They act through various mechanisms, including the formation of reactive oxygen species that damage cellular components of pathogens. Benzonitrile derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Studies

| Pathogen Tested | Activity Observed | Mechanism of Action |

|---|---|---|

| Escherichia coli | Significant inhibition | DNA binding and oxidative stress induction |

| Staphylococcus aureus | Moderate inhibition | Similar mechanism as above |

Research indicates that these compounds can serve as effective agents against common bacterial infections due to their ability to disrupt cellular integrity and function .

Case Studies

-

Case Study on Lung Cancer Treatment :

A study involving several nitro-substituted compounds demonstrated their potential in halting the proliferation of cancer cells in vitro. The results showed that compounds similar to Benzonitrile exhibited promising antitumor activity, particularly in lung cancer cell lines A549 and HCC827. -

Antibacterial Efficacy :

Another investigation assessed the antibacterial properties of nitro compounds against E. coli and S. aureus, revealing that these compounds could effectively inhibit bacterial growth, supporting their use in therapeutic applications.

Properties

CAS No. |

821776-46-9 |

|---|---|

Molecular Formula |

C15H17N3O2 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

5-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile |

InChI |

InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-7-8-15(18(19)20)12(10-14)11-16/h2,7-8,10,13H,1,3-6,9H2 |

InChI Key |

TTYCTBFWNVNWEC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.